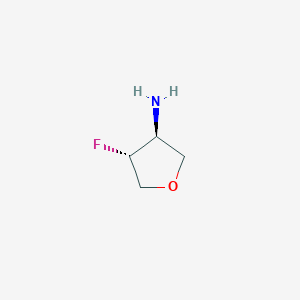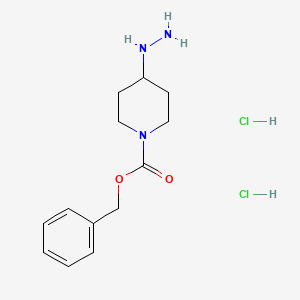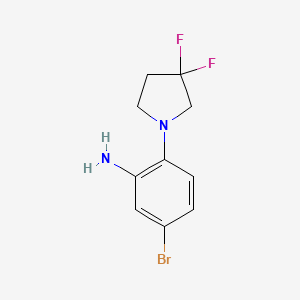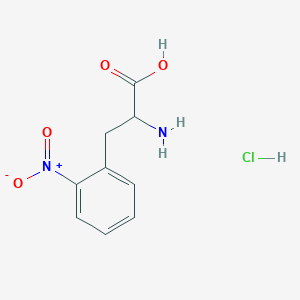
N-(9,9-dimethyl-9H-fluoren-4-yl)-9,9-dimethyl-9H-fluoren-2-amine
Overview
Description
“N-(9,9-dimethyl-9H-fluoren-4-yl)-9,9-dimethyl-9H-fluoren-2-amine” is a chemical compound with the molecular formula C30H27N . It has a molecular weight of 401.55 .
Physical And Chemical Properties Analysis
The physical and chemical properties such as boiling point, melting point, flash point, and density of this compound are not specified in the sources I found .Scientific Research Applications
Synthesis Techniques and Fluorescence Probes
N-substituted 2-amino-9,9-dialkylfluorenes have been synthesized starting from 2-halo-9,9-dialkylfluorenes using Pd-catalyzed substitution with amines, including chiral amino groups. Among these, 2-N,N-Dimethylamino-7-nitro-9H-fluorene was conveniently synthesized by reductive amination. These N-substituted 2-amino-7-nitro-9H-fluorenes show promise as fluorescence probes for femtosecond solvation dynamics, indicating their potential in probing and understanding rapid molecular interactions in various materials (Ginagunta et al., 2004).
Organic Light-Emitting Diodes (OLEDs)
N-([1,1′-biphenyl]-2-yl)-N-(9,9-dimethyl-9H-fluoren-2-yl) compounds have been introduced as electron-blocking materials in OLEDs. These materials have demonstrated suitable optical properties and good electrochemical and thermal stability. OLEDs based on these materials showcased excellent charge balance and prolonged device lifetime. Despite similar molecular structures, OLEDs with these compounds as electron-blocking materials exhibited varied performance due to differences in the modifying positions of the spiro backbone (Baohua Hu et al., 2020).
Chemical Sensing Applications
Selective Sensing of Picric Acid, Fe3+, and L-Arginine
Two fluorene compounds were synthesized and used as fluorescent sensors for detecting nitro compounds, metal cations, and amino acids. Specifically, one compound detected 2, 4, 6-Trinitrophenol (TNP) and Fe3+ with high sensitivity and low detection limits, while the other exhibited excellent selective recognition ability toward arginine (L-arg) in biomolecules. These findings underscore the potential of N-substituted fluorenes in sensitive and selective chemical sensing applications (Yingying Han et al., 2020).
properties
IUPAC Name |
N-(9,9-dimethylfluoren-4-yl)-9,9-dimethylfluoren-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H27N/c1-29(2)24-13-8-6-11-22(24)28-25(29)14-9-15-27(28)31-19-16-17-21-20-10-5-7-12-23(20)30(3,4)26(21)18-19/h5-18,31H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBJIZWGYHLPHTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C3=CC=CC=C31)C(=CC=C2)NC4=CC5=C(C=C4)C6=CC=CC=C6C5(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H27N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tert-butyl(1s,4s,5s)-5-amino-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B3108214.png)
![6-Oxaspiro[3.4]octan-2-one](/img/structure/B3108217.png)
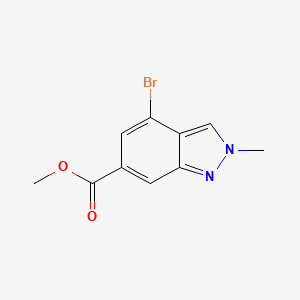
![7,12-Diphenylbenzo[k]fluoranthene](/img/structure/B3108232.png)
![2,2-Dimethyl-4-oxobenzo[1,3]dioxin-5-yl triflate](/img/structure/B3108246.png)
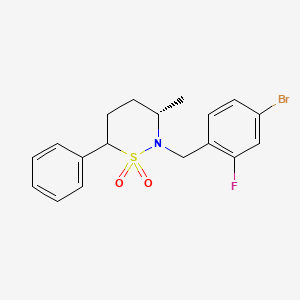
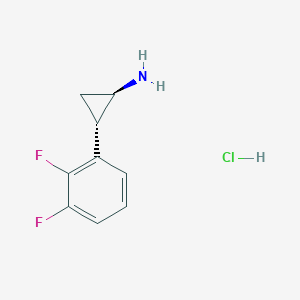
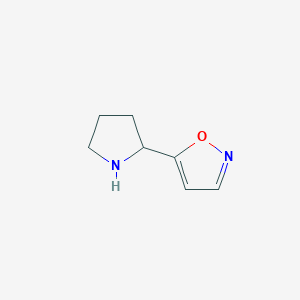
![5-Azaspiro[2.4]heptane-4,7-dione](/img/structure/B3108283.png)
